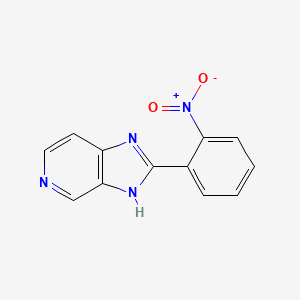

2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine

Description

2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine core substituted with a 2-nitrophenyl group at the 2-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between 3,4-diaminopyridine and aryl aldehydes or nitroaromatic precursors under catalytic conditions, such as zinc triflate, to facilitate cyclization and dehydrogenation . The compound’s nitro group enhances electrophilicity, enabling interactions with biological targets like kinases, inflammasomes, and tubulin, as evidenced by its structural analogs in anticancer and anti-inflammatory studies .

Structure

3D Structure

Properties

CAS No. |

75007-80-6 |

|---|---|

Molecular Formula |

C12H8N4O2 |

Molecular Weight |

240.22 g/mol |

IUPAC Name |

2-(2-nitrophenyl)-3H-imidazo[4,5-c]pyridine |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)11-4-2-1-3-8(11)12-14-9-5-6-13-7-10(9)15-12/h1-7H,(H,14,15) |

InChI Key |

IOVKJTYJINNZEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine typically involves the condensation of 2-nitrobenzaldehyde with 2-aminopyridine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the imidazo[4,5-c]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Method 1: Condensation Reaction

Starting from 2-nitro-3-aminopyridine and substituted aldehydes:

-

Reagents : Dimethylformamide (DMF) as solvent, sodium dithionite (reducing agent).

-

Conditions : Heating at ~60°C for up to 24 hours.

-

Steps :

-

Formation of a Schiff base intermediate via condensation.

-

Cyclization to form the imidazo[4,5-c]pyridine ring.

-

Purification by recrystallization from ethanol.

-

Key advantages : High purity products, scalable for medicinal chemistry applications.

Method 2: One-Pot Tandem Process

Starting from 2-chloro-3-nitropyridine :

-

Reagents : Primary amines, Zn/HCOONH₃ (reducing agent), substituted aldehydes.

-

Solvent : H₂O-IPA (1:1).

-

Steps :

-

Nucleophilic substitution (SNAr) : Reaction with amines at 80°C for 2 hours.

-

Nitro group reduction : Zn/HCOONH₃ at 80°C for 45 minutes.

-

Heteroannulation : Reaction with aldehydes at 85°C for 10 hours.

-

-

Yield : Up to 90% for intermediates, with final products purified via column chromatography .

Nucleophilic Substitution (SNAr)

The chloro group in 2-chloro-3-nitropyridine undergoes substitution with amines under SNAr conditions. The nitro group activates the aromatic ring toward nucleophilic attack, enabling efficient C–N bond formation .

Reduction of Nitro Groups

The nitro group is reduced to an amine using Zn/HCOONH₃ in acidic conditions. This step is critical for generating diamine intermediates, which undergo subsequent heterocyclization .

Heteroannulation

Diamine intermediates react with aldehydes to form imine intermediates, followed by cyclization and aromatization to yield the imidazo[4,5-c]pyridine scaffold. Time-dependent NMR studies confirm a two-step mechanism involving imine formation and intramolecular nucleophilic attack .

Alkylation Reactions

The compound undergoes nucleophilic substitution with alkyl halides (e.g., allyl bromide) to generate 3-allyl derivatives. These reactions require strong bases and controlled temperatures for optimal yields.

Biological Target Interactions

The nitro group enhances electron-withdrawing effects, facilitating interactions with biological targets (e.g., enzymes, receptors). In silico studies suggest potential binding affinity, though experimental validation is needed.

Research Findings

-

Antimicrobial Activity : Derivatives tested against E. coli, Klebsiella, and S. aureus showed MIC values >40 μM, indicating limited antibacterial potential .

-

Green Chemistry : The H₂O-IPA solvent system reduces environmental impact, enabling efficient SNAr reactions in under 2 hours .

-

Structural Diversity : Substitution patterns (e.g., alkyl, aryl) and aldehyde diversity enable tunable functionalization of the imidazo[4,5-c]pyridine scaffold .

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of 2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine involves various methods, including alkylation and cross-coupling reactions. Recent studies have demonstrated the feasibility of synthesizing derivatives through optimized Suzuki cross-coupling techniques, which enhance the yield and purity of the final products. These synthetic strategies allow for the introduction of various substituents that can significantly affect the biological activity of the imidazo compounds .

Pharmacological Properties

Anticancer Activity

- Compounds containing the imidazo[4,5-c]pyridine scaffold have shown promising anticancer properties. For instance, studies have evaluated their inhibitory effects on various cancer cell lines, demonstrating significant antiproliferative activity. The mechanism often involves cell cycle arrest at the G2/M phase, indicating a targeted approach to cancer treatment .

Antimicrobial Activity

- The antimicrobial potential of this compound has been assessed against a range of bacterial strains. Results indicate moderate activity against gram-positive and gram-negative bacteria, suggesting its utility in developing new antibacterial agents .

Anti-inflammatory Effects

- Research indicates that derivatives of this compound can modulate inflammatory pathways, making them candidates for treating conditions associated with chronic inflammation. The ability to inhibit key inflammatory mediators has been highlighted in several studies .

Antiviral Properties

- Some derivatives have also been tested for antiviral activity against various viruses. While many compounds showed limited efficacy, certain modifications led to improved antiviral profiles, warranting further exploration in drug development .

Case Studies and Research Findings

Biological Activity

The compound 2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine is part of a broader class of imidazopyridines known for their diverse biological activities. This article delves into its pharmacological potential, focusing on various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Synthesis

The chemical structure of this compound includes a nitrophenyl group attached to an imidazopyridine core. The synthesis of this compound typically involves multi-step processes that may include condensation reactions and modifications of existing imidazopyridine derivatives to enhance biological activity.

Antitumor Activity

Research indicates that imidazopyridines exhibit significant antitumor properties. For instance, studies have shown that derivatives of this class can inhibit key enzymes involved in cancer cell proliferation:

- Aurora Kinases : Compounds similar to this compound have been reported to inhibit Aurora A and B kinases with IC50 values in the nanomolar range, demonstrating potent selectivity towards these targets .

- Structure-Activity Relationship (SAR) : Modifications at various positions on the imidazopyridine ring have resulted in enhanced potency against cancer cell lines, suggesting that specific substitutions can significantly influence biological activity .

Anti-Inflammatory Properties

Imidazopyridine derivatives have also been studied for their anti-inflammatory effects:

- Mechanism of Action : These compounds have been shown to modulate inflammatory pathways by inhibiting the activation of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses .

- In Vitro Studies : In cellular models, certain derivatives effectively reduced inflammatory markers induced by oxidative stress .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies:

- Inhibition Zones : In vitro assays revealed significant antimicrobial activity against a range of pathogens, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to traditional antibiotics .

- Mechanistic Insights : Molecular docking studies suggest that these compounds interact with bacterial enzymes, disrupting essential metabolic processes .

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the efficacy of imidazopyridine derivatives in clinical settings:

- Antitumor Study : A derivative was tested against multiple cancer cell lines and exhibited a dose-dependent inhibition of cell growth, supporting its potential as a chemotherapeutic agent.

- Anti-inflammatory Effects : In a model of retinal ischemia, a related compound demonstrated the ability to alleviate inflammation and protect retinal cells from oxidative damage.

- Antimicrobial Efficacy : A study on bacterial resistance showed that certain derivatives not only inhibited growth but also reduced biofilm formation significantly compared to standard treatments.

Comparison with Similar Compounds

Table 1: Structural and Activity Differences in Fused Imidazo-Pyridines

| Compound | Core Structure | Key Substituents | Biological Target | IC50/Potency |

|---|---|---|---|---|

| This compound | [4,5-c] | 2-Nitrophenyl | Kinases, Tubulin | Varies by derivative |

| Sulmazole | [4,5-b] | 2-Methoxyphenyl | Cardiac myosin | ~10 µM (inotropic) |

| I-BET151 | [4,5-c]quinoline | 3,5-Dimethylisoxazole | BRD4 | 0.1 µM (BRD4 BD1) |

| Compound 42 (Indole analog) | [4,5-c] | 2-Indole, 4-Trimethoxyphenyl | Tubulin | 55 nM (melanoma cells) |

Substituent Effects on Pharmacological Profiles

Substituents at the 2- and 4-positions critically modulate activity:

- Nitro Groups : The 2-nitrophenyl group in the target compound enhances electrophilicity, promoting interactions with nucleophilic residues in enzymes. In contrast, 3,5-trifluoromethylphenyl substituents (e.g., MMV675939) improve antiplasmodial activity by increasing hydrophobicity and metabolic stability .

- Indole and Trimethoxyphenyl Moieties: Derivatives like 2-(1H-indol-5-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine exhibit nanomolar tubulin inhibition, with the trimethoxyphenyl group mimicking colchicine’s binding mode .

- Halogenation : Chlorination at the 4-position (e.g., 4-chloro-2-(2-methylphenyl)-1H-imidazo[4,5-c]pyridine) improves selectivity for kinase targets like TYK2 over JAK1, reducing off-target effects .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the structural and vibrational properties of 2-(2-nitrophenyl)-1H-imidazo(4,5-c)pyridine?

- Methodological Answer : Utilize X-ray diffraction (XRD) to resolve crystal packing and hydrogen-bonded chain propagation in non-centrosymmetric orthorhombic space groups (e.g., Fdd2). Pair this with IR and Raman spectroscopy to identify vibrational modes unique to the imidazopyridine skeleton. DFT calculations (e.g., B3LYP/6-311G(2d,2p)) can validate experimental data, particularly for dimer stability via N-H···N hydrogen bonding and charge delocalization .

Q. How can synthetic routes for this compound derivatives be optimized for yield and purity?

- Methodological Answer : Employ regioselective substitution at the 4- and 6-positions using aryl amines or benzylamines. Monitor reaction progress via NMR to confirm intermediate formation (e.g., tert-butyl protection for piperazine derivatives). Purify via column chromatography, and validate final products using LC/MS (APCI+) and high-resolution mass spectrometry to ensure molecular weight accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for imidazopyridine derivatives?

- Methodological Answer : When discrepancies arise (e.g., varying cytotoxicity or metabolic stability), perform comparative SAR analysis. For example, substituents like 4-methoxybenzyl or 4-trifluoromethylbenzyl groups enhance Toll-like receptor 7 (TLR7) binding affinity, while bulky alkyl chains (e.g., 2,4,4-trimethylpentan-2-yl) improve metabolic stability in liver microsomes. Validate using in vitro assays (e.g., tubulin polymerization inhibition) and cross-reference with pharmacokinetic studies .

Q. How do electronic properties of the nitro group influence the biological activity of this compound?

- Methodological Answer : Use DFT calculations (B3LYP with exact-exchange corrections) to map electron density distributions and frontier molecular orbitals. The nitro group’s electron-withdrawing nature reduces HOMO-LUMO gaps, enhancing charge transfer interactions in cardiotonic agents. Compare with methylsulfinyl or methoxy substituents, which improve inotropic activity via steric and electronic modulation .

Q. What computational approaches predict dimerization trends in imidazopyridine derivatives?

- Methodological Answer : Apply Natural Bond Orbital (NBO) analysis to quantify intermolecular hydrogen bond strengths (e.g., N-H···N interactions). Pair this with Molecular Electrostatic Potential (MEP) maps to identify regions of high electronegativity. Validate predictions against XRD data showing dimeric chains along specific crystallographic directions .

Q. How can SAR studies improve the selectivity of imidazopyridines for specific biological targets?

- Methodological Answer : Introduce polar substituents (e.g., piperazine, morpholine) at the 4-position to enhance solubility and target engagement. For example, 4-(piperazin-1-yl) derivatives show improved Plasmodium falciparum inhibition (IC < 10 nM) due to hemozoin disruption. Test selectivity via competitive binding assays against off-target kinases or receptors .

Methodological Notes

- DFT Validation : B3LYP/6-311G(2d,2p) is preferred for vibrational and electronic studies, achieving <2.4 kcal/mol deviation in thermochemical data .

- Biological Assays : Prioritize in vivo models (e.g., P. falciparum NSG mice) for compounds with fast-killing kinetics (<50% parasitemia reduction in 24 hrs) .

- Crystallography : Use SHELX software for structure refinement, particularly for disordered solvent molecules in asymmetric units .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.